molecular formula C12H12O B1661968 (R)-(+)-1-(2-Naphthyl)ethanol CAS No. 52193-85-8

(R)-(+)-1-(2-Naphthyl)ethanol

Cat. No.: B1661968
CAS No.: 52193-85-8
M. Wt: 172.22 g/mol
InChI Key: AXRKCRWZRKETCK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-1-(2-Naphthyl)ethanol is a chiral secondary alcohol with the molecular formula C12H12O. It is characterized by the presence of a naphthalene ring attached to an ethanol moiety. This compound is notable for its optical activity, existing as the ®-enantiomer, which rotates plane-polarized light in a positive direction. It is widely used in various fields due to its unique chemical properties and chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-1-(2-Naphthyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetonaphthone using chiral reducing agents. For instance, the Corey-Bakshi-Shibata reduction employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity. The reaction typically occurs in the presence of a borane complex under mild conditions.

Industrial Production Methods: Industrial production of ®-(+)-1-(2-Naphthyl)ethanol often involves asymmetric hydrogenation of 2-acetonaphthone using chiral catalysts. This method is favored due to its scalability and efficiency. The reaction is conducted under hydrogen gas pressure in the presence of a chiral rhodium or ruthenium catalyst, yielding the desired enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-acetonaphthone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction can yield 2-naphthylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 2-Acetonaphthone.

    Reduction: 2-Naphthylethane.

    Substitution: Various substituted naphthyl derivatives depending on the reagent used.

Scientific Research Applications

®-(+)-1-(2-Naphthyl)ethanol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in studies of enzyme-catalyzed reactions to understand chiral recognition and enzyme specificity.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma and chiral properties.

Mechanism of Action

The mechanism by which ®-(+)-1-(2-Naphthyl)ethanol exerts its effects is primarily through its interaction with chiral receptors or enzymes. The compound’s chiral center allows it to fit into specific binding sites, facilitating selective reactions. For example, in enzymatic reactions, the ®-enantiomer may preferentially bind to the active site of an enzyme, leading to a specific catalytic outcome. The molecular targets and pathways involved often depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

  • (S)-(-)-1-(2-Naphthyl)ethanol
  • 1-(1-Naphthyl)ethanol
  • 2-Naphthylethanol

Comparison: ®-(+)-1-(2-Naphthyl)ethanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. Compared to its (S)-enantiomer, it may exhibit different biological activities and binding affinities. The presence of the naphthalene ring distinguishes it from other similar compounds like 1-(1-Naphthyl)ethanol and 2-Naphthylethanol, which may have different physical and chemical properties due to the position of the hydroxyl group on the naphthalene ring.

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKCRWZRKETCK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426276
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52193-85-8
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Example 3, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(2-naphthyl)ethanol (200 mg) required 4 days by going through bioconversion to 2-acetonaphthone accompanying sterically selective oxidation of (R)-1-(2-naphthyl)ethanol to obtain 100 mg of (S)-1-(2-naphthyl)ethanol at a yield of 50% and optical purity of 99% e.e. or higher. In Example 4, as a result of reacting with the substrate (±)-1-(2-naphthyl)ethanol by continuously recycling immobilized buckwheat protein used in this fourth step from the third step, optically active (S)-1-(2-naphthyl)ethanol was obtained at an optical purity of 99% e.e. or higher by going through a conversion mechanism which sterically selectively converts (R)-1-(2-naphthyl)ethanol to 2-acetonaphthone in the same manner as the first round. Continuous recycling of immobilized buckwheat protein maintained effectiveness for at least three rounds, and there were no changes observed in reaction time, chemical yield or optical purity.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, 2-acetonaphthone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of potassium hydroxide (0.2 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(2-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-(2-Naphthyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-(2-Naphthyl)ethanol
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1-(2-Naphthyl)ethanol
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1-(2-Naphthyl)ethanol
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-(2-Naphthyl)ethanol
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-(2-Naphthyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.